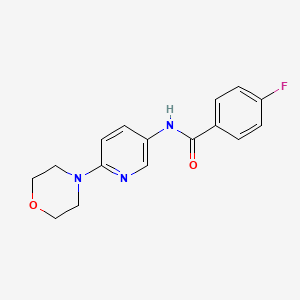

4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

Description

4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a synthetic small molecule characterized by a fluorinated benzene ring linked via a carboxamide group to a pyridine moiety substituted with a morpholino group at the 6-position. The fluorine atom at the para position of the benzene ring enhances metabolic stability and bioavailability, while the morpholino group contributes to solubility and target binding .

Properties

IUPAC Name |

4-fluoro-N-(6-morpholin-4-ylpyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-3-1-12(2-4-13)16(21)19-14-5-6-15(18-11-14)20-7-9-22-10-8-20/h1-6,11H,7-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRPXNRWIBMDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a nucleophilic substitution reaction.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-fluorobenzoic acid or its derivatives under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the biochemical pathway it regulates.

Comparison with Similar Compounds

Structural Analog 1: (2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Key Differences :

- Core Structure: Unlike the pyridine core in the target compound, this analog features a 1,3-thiazinane ring fused with a carboxamide group. The Z-configuration of the imino group introduces steric constraints.

- Substituents: A morpholinyl ethyl chain is attached to the thiazinane ring, differing from the direct morpholino substitution on pyridine in the target compound.

- However, the fluorine and morpholino groups are retained, suggesting overlapping target profiles (e.g., kinase inhibition) .

| Parameter | Target Compound | Analog 1 |

|---|---|---|

| Core Structure | Pyridine | 1,3-Thiazinane |

| Morpholino Position | 6-position of pyridine | 3-position via ethyl chain |

| Fluorine Position | 4-position of benzene | 4-position of fluorophenyl |

| Molecular Weight (approx.) | ~330 g/mol | ~450 g/mol |

Structural Analog 2: 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

Key Differences :

- Substituents: A tert-butylcarbamoyl group and difluoropropyl amino side chain replace the morpholino-pyridine linkage. The 4-fluorophenyl group is retained.

- Pharmacological Implications : The furopyridine core may improve metabolic stability compared to pyridine, but the bulky tert-butyl group could reduce cell permeability .

| Parameter | Target Compound | Analog 2 |

|---|---|---|

| Core Structure | Pyridine | Furo[2,3-b]pyridine |

| Key Functional Groups | Morpholino, fluorophenyl | Difluoropropyl, tert-butylcarbamoyl |

| Fluorine Position | 4-position of benzene | 4-position of fluorophenyl |

| Molecular Weight (approx.) | ~330 g/mol | ~520 g/mol |

Structural Analog 3: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone (F13714)

Key Differences :

- Core Structure : A piperidine ring replaces the pyridine system, and the compound includes a chloro-fluorophenyl group instead of a simple fluorophenyl.

- Substituents: A methylaminopyridinylmethylamino group introduces additional basicity, which may influence pharmacokinetics (e.g., plasma protein binding).

- Pharmacological Implications : The chloro substituent could enhance target affinity but increase hepatotoxicity risks. The dual fluorine atoms may improve CNS penetration .

| Parameter | Target Compound | Analog 3 |

|---|---|---|

| Core Structure | Pyridine | Piperidine |

| Halogen Substituents | Fluorine (benzene) | Chlorine + fluorine (phenyl) |

| Molecular Weight (approx.) | ~330 g/mol | ~470 g/mol |

Biological Activity

4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide, also known by its CAS number 383146-19-8, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the para position of a benzenecarboxamide structure, linked to a morpholino group and a pyridine ring . The presence of these functional groups contributes to its pharmacological properties.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (Octanol-Water Partition Coefficient) | 2.5 |

4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide operates through various mechanisms depending on its target proteins and pathways. It has been shown to interact with specific receptors and enzymes, modulating their activity:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown IC50 values ranging from 5 to 15 µM against breast and prostate cancer cells, indicating significant potential for further development as an anticancer agent .

- Anti-inflammatory Effects : In animal models, the compound demonstrated a reduction in inflammation markers when administered in dosages of 10 mg/kg, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially useful for neurodegenerative conditions .

Study 1: Anticancer Potential

A study conducted on human breast cancer cell lines revealed that treatment with 4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The study concluded that the compound could be a promising lead for developing new cancer therapies.

Study 2: Inflammation Model

In a murine model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This suggests that it may modulate immune response effectively.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide, it is beneficial to compare it with similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide | 5-15 | Enzyme inhibition & receptor modulation |

| N-(6-Morpholino-3-pyridinyl)benzamide | 20-30 | Primarily receptor antagonism |

| 4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide | 10-25 | Mixed mechanism |

Q & A

Q. What synthetic strategies are recommended for preparing 4-fluoro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide?

The synthesis typically involves coupling a fluorinated benzoic acid derivative with a substituted pyridinylamine. A standard approach employs carbodiimide-mediated amidation (e.g., EDC·HCl and HOBt) in anhydrous solvents like DMF or dichloromethane. For example, similar compounds (e.g., pyridinylbenzamides) were synthesized using stoichiometric ratios of reactants (1:1.2 for acid:amine) under nitrogen atmosphere, followed by purification via column chromatography . Optimization of reaction time (12–24 hours) and temperature (0°C to room temperature) is critical to avoid side reactions like hydrolysis of activated intermediates.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% is typical for research-grade material).

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorine at C4 of the benzene ring and morpholine at C6 of the pyridine). For example, fluorobenzamide derivatives show distinct aromatic proton splitting patterns and fluorine coupling in 19F NMR .

- Elemental Analysis : Verify empirical formula consistency (±0.3% tolerance).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous difluoro-N-(pyridyl)benzamides .

Q. What are the key physicochemical properties to characterize for this compound?

- Solubility : Test in DMSO, water, and common organic solvents (e.g., ethanol, acetonitrile) using UV-Vis spectroscopy.

- Melting Point : Determine via differential scanning calorimetry (DSC); fluorinated benzamides often exhibit higher melting points (e.g., 123–293°C for related compounds) .

- LogP : Measure via shake-flask or HPLC-based methods to predict lipophilicity, critical for biological studies.

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Target Selection : Prioritize kinases with structural homology to known morpholine-containing inhibitors (e.g., PI3K/mTOR pathways).

- Assay Design : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only).

- Dose-Response Analysis : Test 8–10 concentrations (1 nM–100 µM) to calculate IC50 values. Triplicate runs ensure reproducibility.

- Structural Validation : Perform molecular docking using crystallographic data of kinase active sites (e.g., PDB entries) to rationalize binding interactions .

Q. How to resolve contradictions between in vitro and in vivo activity data?

Contradictions may arise from bioavailability, metabolism, or off-target effects. Address systematically:

- Pharmacokinetics (PK) : Measure plasma/tissue concentrations via LC-MS/MS to confirm exposure levels.

- Metabolite Profiling : Identify major metabolites using high-resolution mass spectrometry (HRMS). For example, morpholine rings are prone to oxidation .

- Off-Target Screening : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended interactions.

- Theoretical Frameworks : Apply a conceptual model linking molecular properties (e.g., logD, protein binding) to observed discrepancies, as per evidence-based inquiry principles .

Q. What methodological considerations apply to structure-activity relationship (SAR) studies of this compound?

- Analog Synthesis : Modify substituents (e.g., replace fluorine with other halogens, vary morpholine substituents) using parallel synthesis workflows.

- Data Normalization : Express activity as % inhibition relative to controls and use multivariate statistics (e.g., PCA) to identify key structural drivers.

- Orthogonal Validation : Cross-validate SAR trends across multiple assay formats (e.g., enzymatic vs. cell-based assays). For instance, fluorinated analogs often show enhanced metabolic stability but may reduce solubility .

Q. How to optimize experimental protocols for crystallizing this compound?

- Solvent Screening : Use vapor diffusion with 48–72 solvent combinations (e.g., PEGs, alcohols, DMSO/water mixtures).

- Temperature Gradients : Test crystallization at 4°C, 20°C, and 37°C.

- Seeding : Introduce microcrystals of structurally similar compounds to induce nucleation. For example, difluoro-N-(pyridyl)benzamides crystallize in monoclinic systems (P21/c space group) with Z = 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.